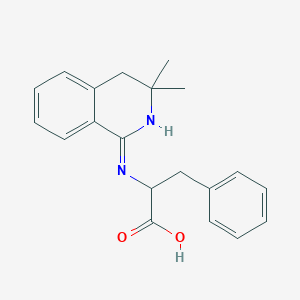
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Descripción general
Descripción
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid, also known as 2-DMPPA, is a synthetic, non-steroidal compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as isoquinolines, which have been studied for their ability to modulate various biological processes. 2-DMPPA has been shown to have an array of biological activities, including anti-inflammatory and analgesic effects, as well as potential applications in cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Researchers have synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid. This synthesis involves the reaction of methyl iodide with 2-(3,3-dimethyl-1,2,3,4-tetrahydro-isoquinolin-1-idene)ethanamides, forming iodides of 2-(isoquinol-1-yl)propanoic acid derivatives (Евгений Сергеевич Лиманский et al., 2009).
- Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates react with active nitrogen-centered nucleophiles (e.g., phenylhydrazine, hydroxylamine, benzylamine) leading to the formation of several derivatives. This process involves the opening of the pyrrole ring (O. V. Surikova et al., 2008).
Hemostatic Properties
- Investigations into the influence of these synthesized compounds on blood coagulation revealed that all of them are hemostatics. Specific compounds with radicals like morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, which are not substituted at the amide fragment, have shown to decrease blood coagulation time by 14-16% (E. S. Limanskii et al., 2009).
Applications in Organic Chemistry
- The acylation of 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile using acetyl or benzoyl chlorides forms enamino ketones. The reaction with guanidine carbonate or o-phenylenediamine leads to the opening of the pyrrole ring and formation of heterocyclic compounds (A. G. Mikhailovskii et al., 2013).
Photovoltaic Applications
- The synthesis of carboxylated cyanine dyes based on the 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid structure has been explored for improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wenjun Wu et al., 2009).
Propiedades
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2)13-15-10-6-7-11-16(15)18(22-20)21-17(19(23)24)12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOZLFDNIMQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




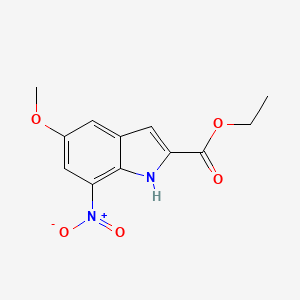
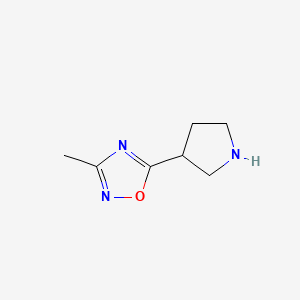
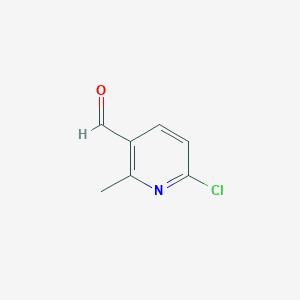
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
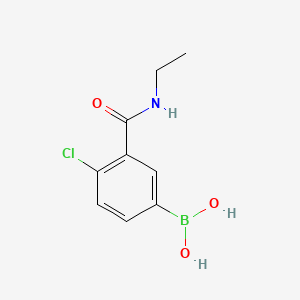


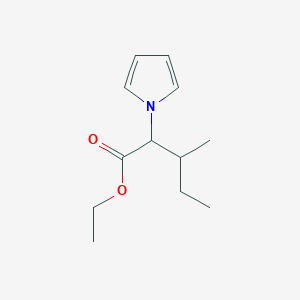
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)
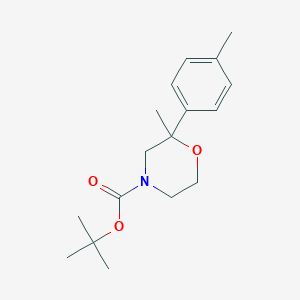


![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)